(3S,4S)-PF-06459988 chemical structure and properties
(3S,4S)-PF-06459988 chemical structure and properties
An In-depth Technical Guide on (3S,4S)-PF-06459988: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-PF-06459988 is the less active S-enantiomer of PF-06459988, a potent, orally available, and irreversible third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] The more active (3R,4R) enantiomer, PF-06459988, was developed to target the T790M "gatekeeper" mutation in EGFR, which is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC).[2][3] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies associated with this class of compounds.
Chemical Structure and Properties
(3S,4S)-PF-06459988 and its active enantiomer are characterized by a pyrrolo[2,3-d]pyrimidine core. The key structural features include a covalent warhead (an acrylamide group) that forms an irreversible bond with a cysteine residue in the ATP-binding site of EGFR.
Table 1: Chemical Properties of PF-06459988
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂ClN₇O₃ | PubChem |
| Molecular Weight | 431.9 g/mol | PubChem |
| CAS Number | 1858291-14-1 ((3S,4S) enantiomer) | MedChemExpress |
| CAS Number | 1428774-45-1 ((3R,4R) enantiomer) | PubChem |
| IUPAC Name | 1-[(3R,4R)-3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one | DrugBank Online |
| SMILES | CN1C=C(C=N1)NC2=NC3=C(C(=CN3)Cl)C(=N2)OC[C@H]4CN(C[C@@H]4OC)C(=O)C=C | PubChem |
| Water Solubility | 0.177 mg/mL (predicted) | DrugBank Online |
| logP | 2.38 (predicted) | DrugBank Online |
Mechanism of Action and Signaling Pathway
PF-06459988 is a third-generation EGFR inhibitor designed to be highly selective for EGFR mutants, including those with the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] This selectivity is crucial for minimizing the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.[5]
The mechanism of action involves the formation of a covalent bond between the acrylamide moiety of the inhibitor and the Cys797 residue in the ATP-binding pocket of EGFR. This irreversible binding permanently blocks the kinase activity of the receptor, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. The primary signaling cascades affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation.
Biological Activity
The biological activity of PF-06459988 has been evaluated in both biochemical and cellular assays. It demonstrates high potency against EGFR T790M-containing double mutants and significant selectivity over WT EGFR. The (3S,4S) enantiomer is noted to be less active.[1]
Table 2: In Vitro Cellular Activity of PF-06459988 ((3R,4R) enantiomer)
| Cell Line | EGFR Status | IC₅₀ (nM) |
| H1975 | L858R/T790M | 13 |
| PC9-DRH | Del/T790M | 7 |
| H3255 | L858R | 21 |
| PC9 | Del | 140 |
| HCC827 | Del | 90 |
| A549 | WT | 5100 |
| Data sourced from ResearchGate, citing Cheng et al., 2016.[2] |
Experimental Protocols
The following are representative protocols for the types of experiments used to characterize EGFR inhibitors like PF-06459988.
In Vitro EGFR Kinase Assay (Generalized Protocol)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of the compound against the enzymatic activity of recombinant EGFR.
Materials:
-
Recombinant human EGFR (WT and mutant forms, e.g., T790M/L858R)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
(3S,4S)-PF-06459988 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of (3S,4S)-PF-06459988 in DMSO.
-
In a 384-well plate, add the EGFR enzyme in kinase buffer.
-
Add the diluted compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.[6]
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.[6]
-
Incubate for 1 hour at room temperature.[6]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which involves a luminescence-based readout.[7]
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay - Generalized Protocol)
This assay measures the effect of the compound on the proliferation and viability of cancer cell lines with different EGFR statuses.
Materials:
-
Cancer cell lines (e.g., NCI-H1975 for L858R/T790M, A549 for WT EGFR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
(3S,4S)-PF-06459988 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of (3S,4S)-PF-06459988 or DMSO (vehicle control) and incubate for 72 hours.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[6][8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[6][9]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ values.
Experimental Workflow
The development and characterization of a targeted inhibitor like PF-06459988 typically follows a multi-stage workflow, from initial screening to in vivo efficacy studies.
Conclusion
(3S,4S)-PF-06459988 is the less active enantiomer of a potent and selective third-generation irreversible EGFR inhibitor. The active (3R,4R) enantiomer, PF-06459988, effectively targets the T790M resistance mutation in EGFR, a significant challenge in the treatment of NSCLC. Its high selectivity for mutant over wild-type EGFR represents a critical advancement in minimizing off-target effects and improving the therapeutic window. The methodologies described provide a framework for the evaluation of such targeted inhibitors, from initial biochemical characterization to cellular and in vivo efficacy studies. Further research into the specific activities and pharmacokinetic profiles of both enantiomers is essential for a complete understanding of their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988), a Potent, WT Sparing, Irreversible Inhibitor of T790M-Containing EGFR Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pf-06459988 | C19H22ClN7O3 | CID 71535003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
